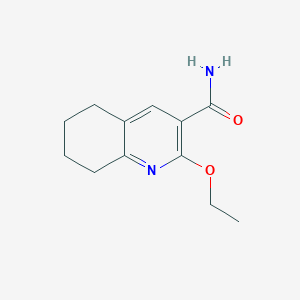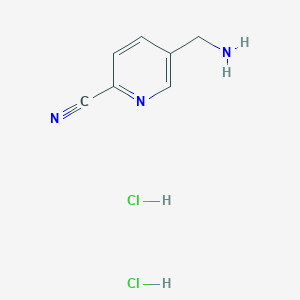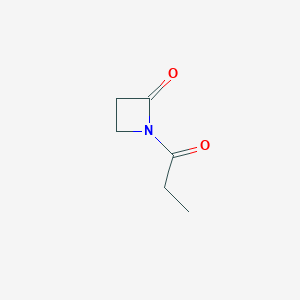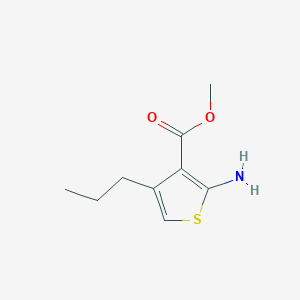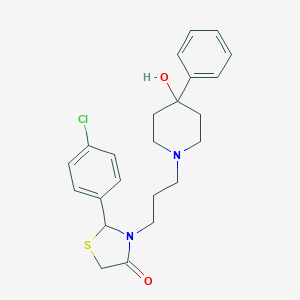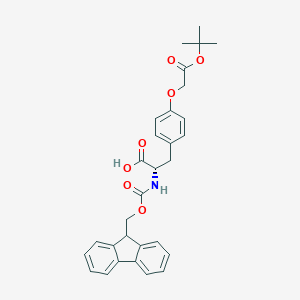![molecular formula C7H13NO B070365 1-Azabicyclo[3.2.1]octan-6-ol CAS No. 192380-09-9](/img/structure/B70365.png)
1-Azabicyclo[3.2.1]octan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[3.2.1]octan-6-ol, commonly known as quinuclidinol, is a bicyclic organic compound with a nitrogen-containing six-membered ring and a hydroxyl group. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as a chiral building block for drug synthesis.2.1]octan-6-ol.
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[3.2.1]octan-6-ol is not fully understood. It is believed to act as a chiral auxiliary, allowing for the synthesis of enantiomerically pure compounds. It may also interact with biological targets, such as enzymes or receptors, to produce its biological effects.
Biochemical and Physiological Effects:
1-Azabicyclo[3.2.1]octan-6-ol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, 1-Azabicyclo[3.2.1]octan-6-ol has been investigated for its potential antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Azabicyclo[3.2.1]octan-6-ol is its chiral nature, which makes it a useful building block for the synthesis of enantiomerically pure compounds. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of 1-Azabicyclo[3.2.1]octan-6-ol is its toxicity, which can limit its use in biological assays.
Zukünftige Richtungen
There are several future directions for research on 1-Azabicyclo[3.2.1]octan-6-ol. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of its potential use as a chiral ligand in asymmetric catalysis. In addition, further studies are needed to fully understand the mechanism of action of 1-Azabicyclo[3.2.1]octan-6-ol and its biological activity. Finally, there is a need for more research on the toxicity of the compound and its potential side effects.
Conclusion:
In conclusion, 1-Azabicyclo[3.2.1]octan-6-ol is a bicyclic organic compound with a wide range of applications in scientific research. It can be synthesized using a variety of methods and has a high yield. It has been investigated for its potential use as a chiral building block and chiral ligand, as well as for its biological activity. However, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
The synthesis of 1-Azabicyclo[3.2.1]octan-6-ol involves the reduction of quinuclidinone with sodium borohydride or lithium aluminum hydride. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and tetrahydrofuran. The yield of the reaction can be improved by using a chiral catalyst, such as L-proline or D-fructose.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[3.2.1]octan-6-ol has a wide range of applications in scientific research. It can be used as a chiral building block for the synthesis of pharmaceuticals, agrochemicals, and natural products. It has also been studied for its potential use as a chiral ligand in asymmetric catalysis. In addition, 1-Azabicyclo[3.2.1]octan-6-ol has been investigated for its biological activity, including its antimicrobial, antiviral, and antitumor properties.
Eigenschaften
IUPAC Name |
1-azabicyclo[3.2.1]octan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-8-3-1-2-6(7)4-8/h6-7,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZOWQBTMUUFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337912 |
Source


|
| Record name | 1-azabicyclo[3.2.1]octan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192380-09-9 |
Source


|
| Record name | 1-azabicyclo[3.2.1]octan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

